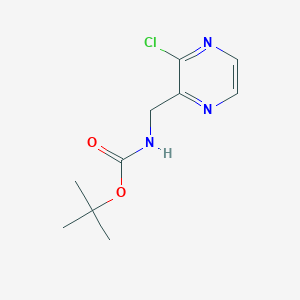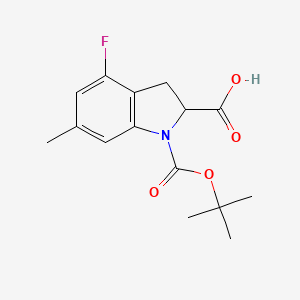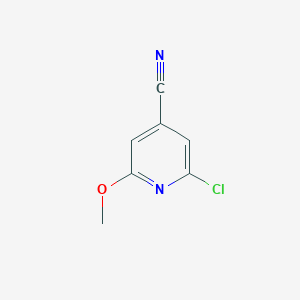
2-Methyl-8-quinolyl 4-(tert-butyl)benzoate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-Methyl-8-quinolyl 4-(tert-butyl)benzoate is an organic compound that belongs to the class of quinoline derivatives. This compound is characterized by the presence of a quinoline ring system substituted with a methyl group at the 2-position and a benzoate ester group at the 8-position. The tert-butyl group is attached to the benzoate moiety, providing steric hindrance and influencing the compound’s reactivity and stability.
科学的研究の応用
2-Methyl-8-quinolyl 4-(tert-butyl)benzoate has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex quinoline derivatives.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential lead compound for drug development due to its unique structural features.
Industry: Utilized in the development of materials with specific electronic and optical properties.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-Methyl-8-quinolyl 4-(tert-butyl)benzoate typically involves the esterification of 2-methyl-8-quinolinol with 4-(tert-butyl)benzoic acid. The reaction is usually carried out in the presence of a dehydrating agent such as dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP) to facilitate the esterification process. The reaction conditions often include refluxing the reactants in an organic solvent like dichloromethane or toluene.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.
化学反応の分析
Types of Reactions
2-Methyl-8-quinolyl 4-(tert-butyl)benzoate can undergo various chemical reactions, including:
Oxidation: The quinoline ring can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The ester group can be reduced to the corresponding alcohol using reducing agents such as lithium aluminum hydride (LiAlH4).
Substitution: Electrophilic aromatic substitution reactions can occur on the quinoline ring, allowing for further functionalization.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogenation using bromine or chlorination using chlorine gas in the presence of a Lewis acid catalyst.
Major Products Formed
Oxidation: Quinoline N-oxide derivatives.
Reduction: 2-Methyl-8-quinolyl 4-(tert-butyl)benzyl alcohol.
Substitution: Halogenated quinoline derivatives.
作用機序
The mechanism of action of 2-Methyl-8-quinolyl 4-(tert-butyl)benzoate involves its interaction with various molecular targets. The quinoline ring can intercalate with DNA, disrupting its function and leading to potential anticancer effects. Additionally, the compound can inhibit certain enzymes by binding to their active sites, thereby modulating biochemical pathways.
類似化合物との比較
Similar Compounds
2-Methylquinoline: Lacks the ester and tert-butyl groups, making it less sterically hindered.
8-Quinolinol: Contains a hydroxyl group instead of the ester group, affecting its reactivity.
4-(tert-Butyl)benzoic acid: Does not have the quinoline ring, limiting its biological activity.
Uniqueness
2-Methyl-8-quinolyl 4-(tert-butyl)benzoate is unique due to the combination of the quinoline ring, methyl group, and tert-butyl benzoate ester. This unique structure imparts specific chemical and biological properties, making it a valuable compound for various applications.
特性
IUPAC Name |
(2-methylquinolin-8-yl) 4-tert-butylbenzoate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H21NO2/c1-14-8-9-15-6-5-7-18(19(15)22-14)24-20(23)16-10-12-17(13-11-16)21(2,3)4/h5-13H,1-4H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FSILCYSDABHYPR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC2=C(C=CC=C2OC(=O)C3=CC=C(C=C3)C(C)(C)C)C=C1 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H21NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
319.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![(E)-4-(Dimethylamino)-N-[[6-(oxolan-3-yloxymethyl)pyridin-2-yl]methyl]but-2-enamide](/img/structure/B2478732.png)
![N-[(piperidin-2-yl)methyl]acetamide hydrochloride](/img/structure/B2478733.png)



![2-bromo-N-[2-(3-fluorophenyl)-2-methoxyethyl]-5-methoxybenzamide](/img/structure/B2478740.png)

![4-[(Quinoxalin-2-ylsulfanyl)methyl]benzonitrile](/img/structure/B2478744.png)
![N-[2-hydroxy-2-(3-methylthiophen-2-yl)ethyl]-N'-[2-(methylsulfanyl)phenyl]ethanediamide](/img/structure/B2478745.png)
![3-(2-chloro-6-fluorophenyl)-5-methyl-9-[(3-methylphenyl)methyl]-5H,6H,7H,8H,9H-[1,2,4]triazolo[3,4-h]purine-6,8-dione](/img/structure/B2478747.png)


